An In-Depth Technical Guide to 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane, a substituted aziridine fused to a cyclohexane ring. We will delve into its chemical structure, explore potential synthetic pathways, and discuss its significance as a structural motif in medicinal chemistry. Given the limited direct experimental data on this specific compound, this analysis is built upon established principles of organic chemistry, computational modeling, and spectroscopic data from analogous bicyclo[4.1.0]heptane systems.
Molecular Architecture and Conformational Landscape
1,6-Dimethyl-7-azabicyclo[4.1.0]heptane possesses a rigid, three-dimensional structure characterized by the fusion of a six-membered cyclohexane ring and a three-membered aziridine ring. The core of this molecule is the 7-azabicyclo[4.1.0]heptane skeleton. The presence of two methyl groups at the bridgehead positions (C1 and C6) introduces significant steric and electronic effects that dictate its conformational preferences and reactivity.
The fusion of the cyclopropane ring to the cyclohexane ring forces the latter to adopt a conformation other than the typical low-energy chair form. The boat or twist-boat conformations are more likely, a common feature in bicyclo[4.1.0]heptane systems. The orientation of the methyl groups (cis or trans) will further influence the stability of these conformations.
Caption: 2D representation of 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane.
Stereoisomerism
The presence of chiral centers at C1 and C6, as well as the nitrogen atom in the aziridine ring, gives rise to several possible stereoisomers. The relative stereochemistry of the methyl groups (cis or trans) and the orientation of the lone pair on the nitrogen atom will define the overall shape and biological activity of the molecule.
Synthetic Strategies: A Prospective Approach
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the disconnection of the C-N bonds of the aziridine ring, leading back to a substituted cyclohexene derivative.
Caption: Retrosynthetic analysis for 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane.
Experimental Protocol: A Hypothetical Synthesis
The following protocol outlines a potential synthetic route based on the aziridination of 1,6-dimethylcyclohexene.
Step 1: Synthesis of 1,6-Dimethylcyclohexene
This precursor can be synthesized through various methods, including the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and ethylene, followed by selective reduction.
Step 2: Aziridination of 1,6-Dimethylcyclohexene
The key step involves the addition of a nitrene equivalent across the double bond of 1,6-dimethylcyclohexene. A common method for this transformation is the use of a primary amine and an oxidizing agent.
Materials:
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1,6-Dimethylcyclohexene
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Methylamine (aqueous solution, 40%)
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Epoxycyclohexane (as a potential starting material for an alternative route)
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Phosphorus tribromide (PBr₃)
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Triethylamine (Et₃N)
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Anhydrous diethyl ether
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Anhydrous sodium sulfate
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Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
Procedure:
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Preparation of the Intermediate (o-methylaminocyclohexanol analog): In a well-ventilated fume hood, dissolve 1,6-dimethylcyclohexene in an excess of aqueous methylamine solution in a round-bottom flask equipped with a magnetic stirrer. The reaction is typically stirred at room temperature for several hours.
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Work-up and Isolation: After the reaction is complete (monitored by TLC), the excess methylamine and water are removed under reduced pressure. The resulting crude amino alcohol is then used directly in the next step.
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Cyclization to form the Aziridine Ring: The crude amino alcohol is dissolved in anhydrous diethyl ether. The solution is cooled in an ice bath, and a solution of phosphorus tribromide in diethyl ether is added dropwise with stirring. After the addition is complete, triethylamine is added to neutralize the hydrobromic acid formed during the reaction.
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Final Work-up and Purification: The reaction mixture is filtered to remove the triethylammonium bromide salt. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed using a rotary evaporator. The crude 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane can be purified by distillation under reduced pressure or by column chromatography.
Note: This is a generalized procedure, and optimization of reaction conditions (temperature, reaction time, stoichiometry) would be necessary to achieve a good yield.
Spectroscopic Characterization: Predicted Data
Due to the absence of published experimental data for 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane, the following spectroscopic characteristics are predicted based on the analysis of similar structures.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Methyl Protons (C1-CH₃, C6-CH₃): Singlets or doublets in the range of δ 1.0-1.5 ppm. The exact chemical shift and multiplicity will depend on the stereochemistry. Cyclohexane Ring Protons: A complex multiplet region between δ 1.2-2.5 ppm. Aziridine Ring Protons (on C1 and C6 if H is present): Depending on substitution, these would appear at a higher field. |
| ¹³C NMR | Methyl Carbons: Resonances in the aliphatic region, typically between δ 15-25 ppm. Cyclohexane Ring Carbons: A series of peaks between δ 20-40 ppm. Bridgehead Carbons (C1, C6): These would be deshielded compared to other sp³ carbons in the ring due to their substitution and ring strain, likely appearing in the δ 30-50 ppm range. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (C₉H₁₇N). Fragmentation Pattern: Characteristic fragmentation would involve the loss of methyl groups and cleavage of the cyclohexane and aziridine rings. |
| Infrared (IR) Spectroscopy | N-H Stretch: If the aziridine nitrogen is unsubstituted, a peak would be expected around 3300-3500 cm⁻¹. C-H Stretch (aliphatic): Strong absorptions in the range of 2850-3000 cm⁻¹. C-N Stretch: A weaker absorption around 1000-1200 cm⁻¹. |
The Azabicyclo[4.1.0]heptane Scaffold in Drug Discovery
The rigid, three-dimensional framework of the azabicyclo[4.1.0]heptane core is of significant interest to medicinal chemists.[1] Such rigid structures can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, potentially leading to increased potency and selectivity.
Rationale for its Use in Drug Design
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Conformational Rigidity: The fused ring system reduces the number of accessible conformations, which can decrease the entropic penalty upon binding to a receptor.
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Three-Dimensionality: The non-planar structure allows for the precise spatial arrangement of substituents to interact with specific pockets in a protein's active site.
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Novel Chemical Space: Derivatives of this scaffold represent novel chemical entities that can be explored for new biological activities.
Caption: Logical relationships in drug design utilizing the azabicyclo[4.1.0]heptane scaffold.
While no specific biological activities have been reported for 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane, the broader class of azabicyclo[4.1.0]heptane derivatives has shown promise in various therapeutic areas. For instance, some derivatives have been investigated for their potential as GABA analogues and as building blocks for conformationally restricted peptides.[2]
Conclusion and Future Directions
1,6-Dimethyl-7-azabicyclo[4.1.0]heptane represents an intriguing, yet underexplored, chemical entity. Its rigid, three-dimensional structure makes it a promising scaffold for the development of novel therapeutic agents. While direct experimental data is currently lacking, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the well-established chemistry of related compounds.
Future research should focus on the development of an efficient and stereoselective synthesis of 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane. Subsequent detailed spectroscopic analysis and computational studies will be crucial to fully understand its conformational preferences. Ultimately, the synthesis and biological evaluation of a library of derivatives based on this scaffold could lead to the discovery of new drug candidates with improved efficacy and selectivity.
References
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Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. (2023). ResearchGate. Retrieved from [Link]
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Verma, A., et al. (2021). Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives. Chemical Communications. Retrieved from [Link]
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Shavaleeva, G. A., et al. (2025). Synthesis of (1R,6R)-7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one. Russian Journal of Organic Chemistry. Retrieved from [Link]
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Preparation method for 7-methyl-aza-bicyclo[1][3]heptane. (2015). Google Patents. Retrieved from
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
